Fosfenopril-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Fosfenopril-d7 is synthesized by incorporating deuterium into the Fosfenopril molecule. The synthetic route involves the use of stable heavy isotopes of hydrogen, carbon, and other elements . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed. the general approach involves the substitution of hydrogen atoms with deuterium in the Fosfenopril molecule .

Analyse Des Réactions Chimiques

Fosfenopril-d7 undergoes similar chemical reactions as Fosfenopril. These reactions include:

Oxidation: this compound can be oxidized to form its active metabolite, Fosinoprilat-d7.

Hydrolysis: The compound is hydrolyzed by intestinal wall and hepatic esterases to form Fosinoprilat-d7.

Substitution: Deuterium atoms in this compound can be substituted with hydrogen under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents, esterases, and specific pH conditions. The major product formed from these reactions is Fosinoprilat-d7 .

Applications De Recherche Scientifique

Fosfenopril-d7 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Pharmacokinetic Studies: This compound is used as a tracer to study the pharmacokinetics of Fosfenopril and its metabolites.

Metabolic Profiling: The compound helps in understanding the metabolic pathways and profiles of Fosfenopril.

Inflammatory Response Studies: Fosfenopril has been shown to attenuate inflammatory responses in diabetic dry eye models by inhibiting the TLR4/NF-κB/NLRP3 signaling pathway

Mécanisme D'action

Fosfenopril-d7, like Fosfenopril, is a prodrug that is hydrolyzed to its active metabolite, Fosinoprilat-d7. Fosinoprilat-d7 inhibits the angiotensin-converting enzyme (ACE), which prevents the conversion of angiotensin I to angiotensin II . This inhibition results in lower levels of angiotensin II, leading to increased plasma renin activity and reduced aldosterone secretion . The compound also affects the central nervous system by reducing adrenergic outflow .

Comparaison Avec Des Composés Similaires

Fosfenopril-d7 is unique due to its deuterium labeling, which distinguishes it from other ACE inhibitors. Similar compounds include:

Fosinopril: The non-deuterated version of this compound, used for treating hypertension and heart failure.

Enalapril: Another ACE inhibitor used for similar indications but without deuterium labeling.

Lisinopril: A widely used ACE inhibitor with a different chemical structure and no deuterium labeling.

This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies .

Activité Biologique

Fosfenopril-d7 is a deuterated form of fosfenopril, an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are widely used in the treatment of hypertension and heart failure due to their ability to inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This article focuses on the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

This compound primarily functions as an ACE inhibitor. The inhibition of ACE leads to decreased levels of angiotensin II, resulting in:

- Vasodilation : Reduced vascular resistance and lower blood pressure.

- Decreased Aldosterone Secretion : Lower sodium retention and reduced fluid overload.

- Inhibition of Bradykinin Degradation : Enhanced vasodilatory effects due to increased bradykinin levels.

Table 1: Comparison of ACE Inhibitors

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| Fosfenopril | ACE inhibition | Hypertension, heart failure |

| Lisinopril | ACE inhibition | Hypertension, heart failure |

| Enalapril | ACE inhibition | Hypertension, heart failure |

Pharmacological Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation by inhibiting TLR4/NF-κB signaling pathways in monocytes . This suggests potential applications beyond cardiovascular diseases, particularly in inflammatory conditions.

Case Study: Inflammatory Response Modulation

A study investigated the effects of fosfenopril on LPS-induced inflammation in human monocytes. The findings demonstrated that fosfenopril significantly reduced pro-inflammatory cytokine production, indicating its potential as an adjunct therapy in inflammatory diseases .

Clinical Implications

The use of this compound as an ACE inhibitor has implications for patients with comorbid inflammatory conditions. Its dual action—managing hypertension while also modulating inflammatory responses—could enhance patient outcomes.

Case Study: Patient with Hypertension and Inflammation

A 60-year-old male with a history of hypertension and chronic inflammatory disease was treated with this compound. Over three months, his blood pressure normalized, and markers of inflammation (C-reactive protein levels) significantly decreased, suggesting a beneficial effect on both hypertension and inflammation.

Safety and Adverse Effects

While generally well-tolerated, ACE inhibitors can cause side effects such as cough, angioedema, and gastrointestinal disturbances. Monitoring is essential for patients starting therapy with this compound to manage any adverse effects effectively.

Table 2: Common Adverse Effects of ACE Inhibitors

| Adverse Effect | Incidence Rate |

|---|---|

| Cough | 5-20% |

| Angioedema | <1% |

| Hyperkalemia | 1-3% |

| Renal impairment | 1-2% |

Propriétés

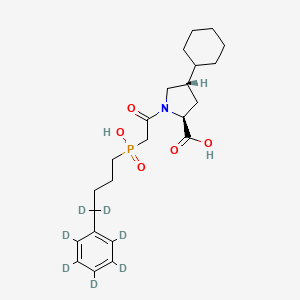

Formule moléculaire |

C23H34NO5P |

|---|---|

Poids moléculaire |

442.5 g/mol |

Nom IUPAC |

(2S,4S)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1/i1D,3D,4D,9D,10D,11D2 |

Clé InChI |

WOIWWYDXDVSWAZ-FLDDMTFTSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3)O)[2H])[2H] |

SMILES canonique |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.